molecular formula C16H13ClFN5O B2399378 5-amino-N-(3-chlorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-11-6

5-amino-N-(3-chlorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2399378
CAS No.: 899973-11-6
M. Wt: 345.76
InChI Key: KYRNONCDJQNVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-amino-N-(3-chlorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-N-(3-chlorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can occur at the triazole ring or the aromatic substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

Medicinally, triazole derivatives are explored for their antimicrobial, antifungal, and anticancer properties.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of “5-amino-N-(3-chlorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide” would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be specific to the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A basic triazole structure without additional substituents.

    5-amino-1,2,3-triazole: Similar structure with an amino group but lacking the chlorophenyl and fluorobenzyl groups.

    N-(3-chlorophenyl)-1,2,3-triazole: Lacking the amino and fluorobenzyl groups.

Uniqueness

The uniqueness of “5-amino-N-(3-chlorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide” lies in its specific combination of substituents, which can confer unique biological activities and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

5-amino-N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c17-11-2-1-3-13(8-11)20-16(24)14-15(19)23(22-21-14)9-10-4-6-12(18)7-5-10/h1-8H,9,19H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRNONCDJQNVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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